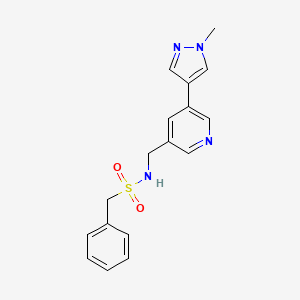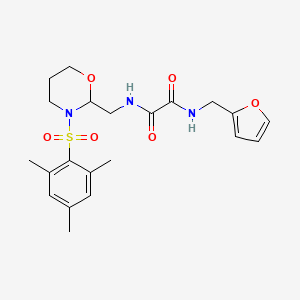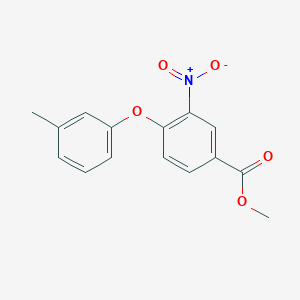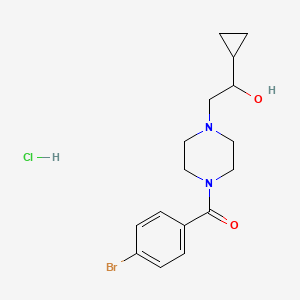![molecular formula C20H20N4O4 B2662554 (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid CAS No. 2378173-15-8](/img/structure/B2662554.png)
(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid
Vue d'ensemble
Description
“(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid” is a chemical compound with potential applications in scientific research. This compound exhibits intriguing properties that can be utilized in various scientific studies. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C20H20N4O4 . It has an average mass of 380.397 Da and a mono-isotopic mass of 380.148468 Da . The structure of similar synthesized compounds has been confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .
Applications De Recherche Scientifique
Inhibitor of cGAS
PF-06928215 has been discovered as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS) enabled by a novel fluorescence polarization assay . cGAS initiates the innate immune system in response to cytosolic dsDNA . After binding and activation from dsDNA, cGAS uses ATP and GTP to synthesize 2’,3’-cGAMP (cGAMP), a cyclic dinucleotide second messenger with mixed 2’-5’ and 3’-5’ phosphodiester bonds .
Immune Response Regulation
The cGAS-STING pathway plays an important role in immune functions. Under normal physiological conditions, cGAS can recognize and bind to invading pathogen DNA and activate the innate immune response . PF-06928215, as a cGAS inhibitor, can potentially regulate this immune response.
Autoimmune Disease Treatment
Abnormal activation of cGAS or STING is closely related to autoimmune diseases . By targeting the cGAS-STING pathway, PF-06928215 can potentially alleviate autoimmune symptoms .
Cancer Treatment
Activation of STING proteins as a bridge connecting innate immunity and adaptive immunity can effectively restrain tumor growth . Therefore, targeting the cGAS-STING pathway with PF-06928215 can be a potential drug target for treating cancer .
Inhibitory Effects Study
PF-06928215 has been used to study its inhibitory effects on cGAS . This can help understand the mechanism of action of this compound and its potential therapeutic applications.
Fluorescence Polarization Assay
PF-06928215 has been used in a novel fluorescence polarization assay to study its high affinity inhibition of cGAS . This assay can be used to discover and develop new inhibitors of cGAS.
Propriétés
IUPAC Name |
(1R,2S)-2-[(7-oxo-5-phenyl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-17-10-16(12-6-2-1-3-7-12)22-18-14(11-21-24(17)18)19(26)23-15-9-5-4-8-13(15)20(27)28/h1-3,6-7,10-11,13,15,21H,4-5,8-9H2,(H,23,26)(H,27,28)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQGCLHXUPGUSZ-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CNN3C2=NC(=CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of (1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid (PF-06928215)?
A1: PF-06928215 acts as a high-affinity inhibitor of cyclic GMP-AMP synthase (cGAS). [] It binds to the active site of cGAS, preventing the binding of substrates (ATP and GTP) necessary for the synthesis of 2′, 3′ -cGAMP (cGAMP). [] cGAMP is a crucial secondary messenger involved in the innate immune response to cytosolic dsDNA. [] By inhibiting cGAS, PF-06928215 effectively disrupts this pathway. []
Q2: How potent is PF-06928215 as a cGAS inhibitor?
A2: PF-06928215 exhibits a high affinity for cGAS, with a dissociation constant (KD) of 200 nM. [] This signifies a strong binding interaction between the inhibitor and the enzyme, highlighting its potency.
Q3: What structural information is available about the interaction between PF-06928215 and cGAS?
A3: High-resolution crystal structures of the catalytic domain of human cGAS (h-cGASCD) in complex with PF-06928215 have been determined. [] This structural data provides detailed insights into the binding mode and interactions between the inhibitor and the enzyme's active site. []
Q4: What experimental techniques have been used to study PF-06928215 and its interaction with cGAS?
A4: Researchers have employed various techniques to study this interaction:
- Fluorescence Polarization (FP) Assays: A novel high-throughput FP assay utilizing Cy5-labelled cGAMP and a cGAMP-specific monoclonal antibody was developed to enable the rapid identification and optimization of cGAS inhibitors like PF-06928215. []
- Molecular Docking: In silico screening methods like molecular docking were used to predict the binding modes of PF-06928215 and other potential cGAS inhibitors. []
- Crystallography: X-ray crystallography was instrumental in obtaining high-resolution structures of h-cGASCD bound to PF-06928215, providing key information about their interaction. []
- Enzyme Activity Assays: These assays were employed to directly measure the inhibitory effect of PF-06928215 on cGAS enzymatic activity. []
Q5: What is the significance of PF-06928215 in cGAS research and drug discovery?
A5: PF-06928215 has been instrumental in advancing cGAS research by:
- Validating cGAS as a Druggable Target: The discovery of PF-06928215, a potent and selective cGAS inhibitor, demonstrated the druggability of this enzyme and opened avenues for developing therapeutics targeting cGAS. []
- Providing a Tool Compound: PF-06928215 serves as a valuable tool compound for researchers to further investigate the biological function of cGAS and its role in various diseases. []
- Facilitating Development of Next-Generation Inhibitors: The structural and biochemical data obtained from studies with PF-06928215 are invaluable for guiding the design and development of next-generation cGAS inhibitors with improved potency and pharmacological properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2662471.png)
![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)






![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)
![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)
![2-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2662490.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2662494.png)